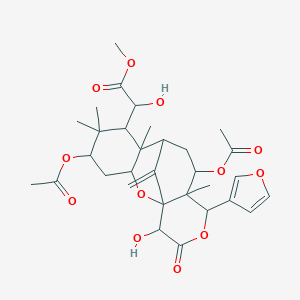
6-Hydroxysandoricin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxysandoricin is an organooxygen compound . It is functionally related to a tetracarboxylic acid . The exact mass of the compound this compound is unknown.
Molecular Structure Analysis
The molecular formula of this compound is C31H40O12 . Its molecular weight is 604.64 g/mol . The InChI string representation of its structure is available .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 697.3±55.0 °C . Its predicted density is 1.34±0.1 g/cm3 . The predicted pKa value is 12.31±0.70 .Applications De Recherche Scientifique
Neurotoxicity and Parkinson's Disease Research
6-Hydroxysandoricin, particularly 6-Hydroxydopamine, has been significantly utilized in the study of neurodegenerative diseases like Parkinson's disease. It is used to lesion dopaminergic pathways and create experimental models for Parkinson's disease. Studies have explored its neurotoxicity mechanism, especially focusing on oxidative stress and cellular apoptosis. For instance, Hanrott et al. (2006) found that 6-Hydroxydopamine neurotoxicity is initiated via extracellular auto-oxidation, leading to oxidative stress and consequent neuronal cell death (Hanrott et al., 2006). Additionally, the role of increased dopamine turnover after partial loss of dopaminergic neurons has been investigated, highlighting its potential contribution to Parkinson's disease progression (Zigmond et al., 2002).
Mechanistic Studies in Antibiotic Resistance
This compound has also been instrumental in probing mechanisms of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Golemi et al. (2000) have summarized the design, synthesis, and usage of 6-(Hydroxyalkyl)penicillanates in understanding the mechanisms of β-lactamases (Golemi et al., 2000).
Neuroprotection and Antioxidant Research
Various studies have investigated the protective effects of compounds against 6-Hydroxydopamine-induced cell death, offering insights into potential treatments for neurodegenerative diseases. For example, Park et al. (2007) explored the protective effect of fustin, a flavonoid, against 6-Hydroxydopamine-induced neuronal death, highlighting its role in suppressing cell death mechanisms (Park et al., 2007).
Propriétés
Numéro CAS |
133585-56-5 |
|---|---|
Formule moléculaire |
C26H26N2O2 |
Poids moléculaire |
604.6 g/mol |
Nom IUPAC |
methyl 2-[5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C31H40O12/c1-14-18-11-21(41-16(3)33)30(7)25(17-9-10-39-13-17)42-27(37)24(35)31(14,30)43-20-12-19(40-15(2)32)28(4,5)23(29(18,20)6)22(34)26(36)38-8/h9-10,13,18-25,34-35H,1,11-12H2,2-8H3 |
Clé InChI |
NKHYHRMLCJNKHW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC2C(=C)C3(C1(C(OC(=O)C3O)C4=COC=C4)C)OC5C2(C(C(C(C5)OC(=O)C)(C)C)C(C(=O)OC)O)C |
SMILES canonique |
CC(=O)OC1CC2C(=C)C3(C1(C(OC(=O)C3O)C4=COC=C4)C)OC5C2(C(C(C(C5)OC(=O)C)(C)C)C(C(=O)OC)O)C |
melting_point |
250-255°C |
Autres numéros CAS |
133585-56-5 |
Description physique |
Solid |
Synonymes |
6-hydroxysandoricin sandoricin, 6-hydroxy- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)


![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)
